GW-6604 was developed as part of a series of compounds aimed at inhibiting TGF-beta signaling pathways, particularly focusing on the ALK5 receptor. It has been identified as a potent inhibitor with an IC50 value of approximately 140 nM for inhibiting ALK5 autophosphorylation . The compound has garnered attention in the field of medicinal chemistry for its promising biological activities.
The synthesis of GW-6604 involves several key steps that utilize various chemical reactions to construct its complex structure. Although specific detailed procedures may vary among studies, the general approach includes:
The precise conditions, such as temperature, solvent choice, and reaction times, are critical for optimizing yield and purity but are often proprietary or vary by laboratory protocols.
The molecular structure of GW-6604 features several notable characteristics:
The structural integrity is crucial for its interaction with ALK5 and subsequent inhibition of TGF-beta signaling pathways .
GW-6604 participates in various chemical reactions primarily related to its interactions with biological targets:
The mechanism through which GW-6604 exerts its biological effects primarily involves:
GW-6604 exhibits several important physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 298.34 g/mol |
Solubility | Soluble in DMSO |
Purity | ≥98% (by HPLC) |
Storage Conditions | Short-term at 0°C; Long-term at -20°C, desiccated |
These properties are critical for determining the compound's stability, solubility, and suitability for biological assays.
GW-6604 has significant potential applications in various scientific fields:
Table 1: Inhibition Profile of GW-6604 in Biochemical and Cellular Assays
Assay Type | Target/Readout | IC50 | Experimental System | Reference |
---|---|---|---|---|
Biochemical | ALK5 autophosphorylation | 140 nM | Purified recombinant ALK5 kinase domain | [5][7] |
Cellular | TGF-β-induced PAI-1 transcription | 500 nM | HepG2 cells with PAI-1 promoter-luciferase reporter | [2][5][10] |
Cellular | Smad-dependent transcriptional activity | Comparable to PAI-1 inhibition | HepG2 cells with artificial Smad-binding site reporter | [7] |
The molecular structure of GW-6604 features a distinctive tri-heterocyclic scaffold comprising phenyl, pyridinyl, and pyrazolyl rings. This configuration confers selective binding affinity for ALK5 over closely related receptors in the TGF-β superfamily [7] [8]. Specificity profiling against a panel of kinases revealed that GW-6604 exhibits >35-fold selectivity for ALK5 over activin type I receptor (ALK4), with an IC50 of 2.5 μM for the latter [7]. Critically, GW-6604 demonstrated no significant inhibition (IC20 >10 μM) of bone morphogenetic protein (BMP) type I receptors (ALK3/ALK6) or other tested kinases including p38MAPK, VEGFR2, P56lck, ITK, Src, and TGF-β type II receptor (TβRII) at concentrations up to 10 μM [7] [8]. This selectivity profile is attributed to the compound’s optimal interaction with the unique hydrophobic pocket and gatekeeper residues within ALK5's ATP-binding site. The pyridine nitrogen and pyrazole N-H groups form critical hydrogen bonds with kinase hinge residues, while the phenyl ring occupies a specificity pocket less conserved in other ALKs [8]. This precise molecular recognition enables targeted disruption of TGF-β signaling without cross-inhibition of BMP pathways, which play distinct roles in development and homeostasis.
Table 2: Selectivity Profile of GW-6604 Across Kinase Targets
Kinase | Kinase Family | IC50 or % Inhibition at 10 μM | Implication |
---|---|---|---|
ALK5 (TβRI) | TGF-β receptor | 140 nM | Primary target |
ALK4 | Activin receptor | 2.5 μM | Moderate selectivity |
ALK3/ALK6 | BMP receptor | >10 μM (IC20) | Negligible inhibition |
TβRII | TGF-β type II receptor | >10 μM | No inhibition |
p38MAPK | MAP kinase | >10 μM | No inhibition |
VEGFR2 | Angiogenesis kinase | >10 μM | No inhibition |
In vivo validation using rodent models of liver fibrosis demonstrated GW-6604's functional impact on Smad-mediated pathology. In an acute dimethylnitrosamine (DMN)-induced liver injury model, oral administration of GW-6604 (25–80 mg/kg twice daily for 3 weeks) reduced collagen IA1 overexpression by 80% [2] [5] [7]. Chronic DMN administration (6 weeks) elevated mRNA levels of collagen isoforms, tissue inhibitor of metalloproteinase-1 (TIMP-1), and TGF-β itself. Therapeutic intervention with GW-6604 (80 mg/kg twice daily during weeks 4–6) suppressed these elevations by 50–75%, concomitant with reduced matrix deposition and improved histological and functional parameters [5] [7] [10]. Furthermore, GW-6604 restored hepatocyte proliferative capacity in TGF-β-overexpressing transgenic mice after partial hepatectomy, evidenced by increased bromodeoxyuridine (BrdU) incorporation, confirming the alleviation of TGF-β-mediated growth arrest [5] [7].
Table 3: In Vivo Effects of GW-6604 on Smad-Mediated Transcriptional Responses in Liver Fibrosis Models
Experimental Model | Dosing Regimen | Key Transcriptional Effects | Functional Outcome | Reference |
---|---|---|---|---|
Acute DMN (rat) | 25–80 mg/kg p.o., b.i.d., 3 weeks | 80% reduction in COL1A1 mRNA | Reduced matrix deposition | [2][5][7] |
Chronic DMN (rat) | 80 mg/kg p.o., b.i.d., last 3 of 6 weeks | 50–75% reduction in COL1A1, COL1A2, COL3, TIMP-1, TGF-β mRNA | Improved liver function; reduced mortality | [5][7][10] |
Partial hepatectomy in TGF-β Tg mice | 40 mg/kg p.o. | N/A | 4.7-fold increase in hepatocyte proliferation (BrdU+) | [5][7] |
Table 4: GW-6604 Compound Synonyms and Identifiers
Synonym/Alias | Identifier Type |
---|---|
GW 6604 | Common name |
GW-6604 | Hyphenated variant |
GW6604 | Concatenated form |
2-Phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine | IUPAC name |
452342-37-9 | CAS Registry Number |
273G6SN31H | UNII Code |
CHEMBL205736 | ChEMBL ID |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7